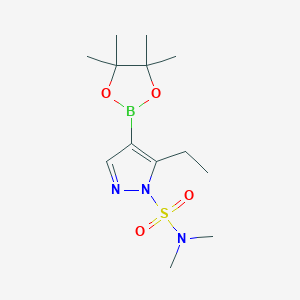
2-(3-((1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy)phenyl)acetic acid
Vue d'ensemble
Description
2-(3-((1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy)phenyl)acetic acid is an organic compound with a complex structure that includes an ethoxycarbonyl group, a methylethoxy group, and a phenylacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy)phenyl)acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of phenylacetic acid with ethyl chloroformate, followed by the introduction of the methylethoxy group through a nucleophilic substitution reaction. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-((1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy)phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions on the phenyl ring can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
2-(3-((1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy)phenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(3-((1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy)phenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylacetic Acid: A simpler analog with a phenyl group and a carboxylic acid group.
Ethyl Phenylacetate: An ester derivative of phenylacetic acid.
Methoxyphenylacetic Acid: A compound with a methoxy group attached to the phenyl ring.
Uniqueness
2-(3-((1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy)phenyl)acetic acid is unique due to the presence of both ethoxycarbonyl and methylethoxy groups, which impart distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C14H18O5 |
|---|---|
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
2-[3-(1-ethoxy-2-methyl-1-oxopropan-2-yl)oxyphenyl]acetic acid |
InChI |
InChI=1S/C14H18O5/c1-4-18-13(17)14(2,3)19-11-7-5-6-10(8-11)9-12(15)16/h5-8H,4,9H2,1-3H3,(H,15,16) |
Clé InChI |
BOYXEGFFSQDLMA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)(C)OC1=CC=CC(=C1)CC(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 3-isopropyl-[1,2,4]thiadiazole-5-carboxylate](/img/structure/B8432826.png)
![4-Chloro-2-(pyrazin-2-yl)-6-ethyl-thieno-[2,3-d]-pyrimidine](/img/structure/B8432834.png)






![2-[(1R,2R)-2-(2,4-Difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-4-[4-(2-methyl-4-oxazolyl)phenyl]-3(2H,4H)-1,2,4-triazolone](/img/structure/B8432895.png)

